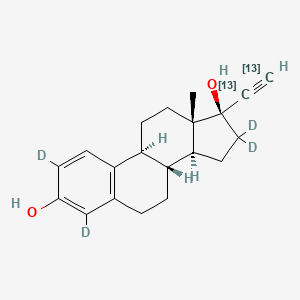

乙炔基雌二醇-13C2D4

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Ethinylestradiol (EE) is an estrogen medication widely used in birth control pills in combination with progestins . It is a synthetic derivative of estradiol, a natural estrogen . It has been used for various indications such as the treatment of menopausal symptoms, gynecological disorders, and certain hormone-sensitive cancers . The general side effects of EE include breast tenderness and enlargement, headache, fluid retention, and nausea among others .

Synthesis Analysis

A high-purity ethinylestradiol synthesis method involves a synthesis method of estrogen ethinylestradiol, particularly synthesizing high-purity ethinylestradiol using estrone and acetylene potassium . The synthesis method comprises two steps: reacting potassium hydroxide powder with an acetylene gas to obtain acetylene potassium, and reacting the estrone with the acetylene potassium to obtain the ethinylestradiol at a high content .Molecular Structure Analysis

Ethinyl estradiol (EE), (17α)-19-norpregna-1,3,5-(10)-trien-20-yne-3,17-diol is the most widely used estrogenic component in oral contraceptives and hormone replacement therapy . EE is a crystalline white or yellowish powder, insoluble in water but soluble in ethanol, ether, acetone, dioxane, and chloroform .Chemical Reactions Analysis

Ethinyl estradiol and its derivatives are included in commonly used, widespread contraceptive pharmaceuticals . Clinical and environmental laboratories alike now have a vital interest in finding the most sensitive method for the analysis of EE2 and other steroid hormones .Physical And Chemical Properties Analysis

Ethinylestradiol is 59.2% eliminated in the urine and bile, while 2-3% is eliminated in the feces . Over 90% of ethinylestradiol is eliminated as the unchanged parent drug . A 30µg oral dose has a half life of 8.4±4.8h and a 1.2mg topical dose has a half life of 27.7±34.2h .科学研究应用

环境存在及其影响

存在及其环境影响:已确认炔雌醇 (EE2) 是一种合成激素,对环境污染有贡献。研究重点关注其抗降解性、吸收有机物的能力、在沉积物中积累以及在生物体内富集。即使在低浓度下,EE2 也可以模拟天然雌二醇,影响性别决定、延迟性成熟,并改变接触生物的第二性征。这项研究强调了进行全面的环境风险评估以解决 EE2 污染及其生物影响的必要性 (Aris, Shamsuddin, & Praveena, 2014)。

预测水生环境无效应浓度:另一项研究得出了地表水中 EE2 的预测无效应浓度 (PNEC),突出了其效力以及监测其在水生生态系统中的水平以防止对鱼类繁殖产生不利影响的重要性。这项工作有助于设定环境安全阈值 (Caldwell 等,2008)。

分子相互作用及其影响

基因表达及雌激素活性:研究已通过基因表达研究阐明了炔雌醇的雌激素活性。例如,在大鼠睾丸和附睾的胎儿发育过程中暴露于 EE2 会显著改变基因表达,表明即使非常低剂量的雌激素也会产生显着变化。这些发现对于了解 EE2 作用的分子机制及其对生殖健康的影响至关重要 (Naciff 等,2005)。

水中的雌激素化学物质:一项针对河流水样中雌激素(包括 EE2)痕量分析的方法开发研究强调了对这类强效雌激素化学物质的环境监测。通过采用原位衍生化的搅拌棒吸附萃取等技术,研究人员旨在检测和量化水生环境中 EE2 的存在,以进一步了解其分布及其潜在的生态影响 (Kawaguchi 等,2004)。

作用机制

Target of Action

Ethynyl Estradiol-13C2D4 is a synthetic estrogen that primarily targets the estrogen receptors in the body . These receptors play a crucial role in various physiological processes, including the regulation of the menstrual cycle and reproductive development .

Mode of Action

Ethynyl Estradiol-13C2D4 interacts with its targets, the estrogen receptors, by binding to them and modulating their activity . This interaction results in a decrease in luteinizing hormone, which in turn decreases endometrial vascularization . Additionally, Ethynyl Estradiol-13C2D4 decreases gonadotrophic hormone, thereby preventing ovulation .

Biochemical Pathways

The action of Ethynyl Estradiol-13C2D4 affects several biochemical pathways. It is involved in the estrogen metabolic pathway, where it undergoes various transformations . The compound’s interaction with estrogen receptors also impacts downstream effects, such as the regulation of gene expression and protein synthesis, which are integral to its contraceptive effects .

Pharmacokinetics

The pharmacokinetics of Ethynyl Estradiol-13C2D4 involves its absorption, distribution, metabolism, and excretion (ADME). It is known for its high oral bioavailability, which is attributed to its resistance to metabolism . This makes Ethynyl Estradiol-13C2D4 more suitable for oral administration compared to estradiol . The compound is primarily metabolized in the liver .

Result of Action

The molecular and cellular effects of Ethynyl Estradiol-13C2D4’s action are primarily related to its contraceptive properties. By decreasing luteinizing hormone and gonadotrophic hormone, Ethynyl Estradiol-13C2D4 prevents ovulation, thereby serving as an effective contraceptive . It also leads to decreased endometrial vascularization, which contributes to its contraceptive effects .

Action Environment

The action, efficacy, and stability of Ethynyl Estradiol-13C2D4 can be influenced by various environmental factors. For instance, the presence of certain substances in the environment, such as other pharmaceuticals, can potentially interact with Ethynyl Estradiol-13C2D4 and affect its action . Furthermore, the compound’s stability and efficacy can be affected by factors such as pH and temperature .

安全和危害

未来方向

Ethinyl estradiol and norelgestromin transdermal (skin patch) is a combination birth control that is used to prevent pregnancy . Ethinyl estradiol and norelgestromin may also be used for purposes not listed in this medication guide . The use of ethinyl estradiol in the environment has increased substantially in recent years .

生化分析

Biochemical Properties

Ethynyl Estradiol-13C2D4 interacts with various enzymes and proteins in the body. It is known to interact with estrogen receptors, exerting its effects by binding to these receptors . The compound is also involved in liver protein synthesis .

Cellular Effects

Ethynyl Estradiol-13C2D4 has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it has marked effects on liver protein synthesis .

Molecular Mechanism

The mechanism of action of Ethynyl Estradiol-13C2D4 involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It is an estrogen, or an agonist of the estrogen receptors, the biological target of estrogens like estradiol .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Ethynyl Estradiol-13C2D4 change over time. The compound has been found to be stable, with no significant degradation observed over time .

Metabolic Pathways

Ethynyl Estradiol-13C2D4 is involved in various metabolic pathways. It is metabolized primarily in the liver, mainly by the CYP3A4 enzyme .

Transport and Distribution

Ethynyl Estradiol-13C2D4 is transported and distributed within cells and tissues. It has an apparent volume of distribution of 625.3±228.7L for a 30µg oral dose .

Subcellular Localization

Given its role as an estrogen, it is likely to be found in the cytoplasm and nucleus where it can interact with estrogen receptors .

属性

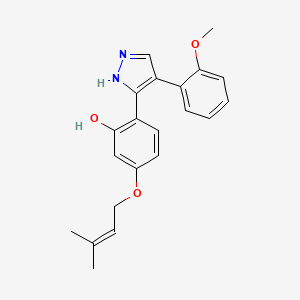

IUPAC Name |

(8R,9S,13S,14S,17R)-2,4,16,16-tetradeuterio-17-(1,2-13C2)ethynyl-13-methyl-6,7,8,9,11,12,14,15-octahydrocyclopenta[a]phenanthrene-3,17-diol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24O2/c1-3-20(22)11-9-18-17-6-4-13-12-14(21)5-7-15(13)16(17)8-10-19(18,20)2/h1,5,7,12,16-18,21-22H,4,6,8-11H2,2H3/t16-,17-,18+,19+,20+/m1/s1/i1+1,3+1,5D,11D2,12D |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFPYWIDHMRZLRN-RTCGVVDMSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1CCC2(C#C)O)CCC4=C3C=CC(=C4)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=CC2=C(CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CC([C@]4([13C]#[13CH])O)([2H])[2H])C)C(=C1O)[2H] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-(1,7-dimethyl-2,4-dioxo-3-phenethyl-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)benzenesulfonamide](/img/structure/B2693704.png)

![4-(2-(Benzo[d][1,3]dioxol-5-yl)acetyl)-3-methylpiperazin-2-one](/img/structure/B2693705.png)

![N-[3-(Aminomethyl)-3-phenylcyclobutyl]-3-phenyltriazole-4-carboxamide;hydrochloride](/img/structure/B2693706.png)

![2-[2-(1,3-benzodioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide](/img/structure/B2693708.png)

![N-(5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2693712.png)

![N-(6-benzyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)thiophene-2-carboxamide hydrochloride](/img/structure/B2693720.png)

![[3-cyclopropyl-6-phenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetic acid](/img/structure/B2693721.png)

![2-[1-(2,5-difluorobenzenesulfonyl)piperidin-4-yl]-1H-1,3-benzodiazole](/img/structure/B2693725.png)

![2-[(2-Methoxyphenyl)methoxy]isoindole-1,3-dione](/img/structure/B2693726.png)

![3-[1-(4-fluorobenzyl)-1H-1,3-benzimidazol-2-yl]-2(1H)-pyridinone](/img/structure/B2693727.png)